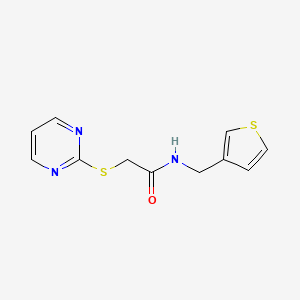
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide, also known as PTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. PTA is a member of the class of acetamides and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide may alter gene expression patterns, leading to the observed effects on cancer cells and inflammation.
Biochemical and Physiological Effects
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and inflammation, 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been shown to inhibit angiogenesis, the formation of new blood vessels. This effect may contribute to its anti-cancer properties. 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been extensively studied, so there is a large body of literature available on its properties and potential uses. However, one limitation of using 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide. One area of interest is in the development of 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide derivatives that may have improved properties or selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide and its effects on gene expression. Finally, there is potential for 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide to be used in combination with other drugs or therapies for the treatment of cancer or other diseases.
Méthodes De Synthèse
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-N-(3-thienylmethyl)acetamide with potassium pyrimidine-2-thiolate in the presence of a base. This reaction results in the formation of 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide as a white solid. Other methods for synthesizing 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide have also been reported in the literature.
Applications De Recherche Scientifique
2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been studied for its potential use in a variety of scientific research applications. One major area of interest is in the field of cancer research. 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-pyrimidinylthio)-N-(3-thienylmethyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c15-10(14-6-9-2-5-16-7-9)8-17-11-12-3-1-4-13-11/h1-5,7H,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXNVEKQGZGTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

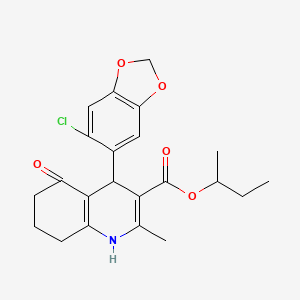

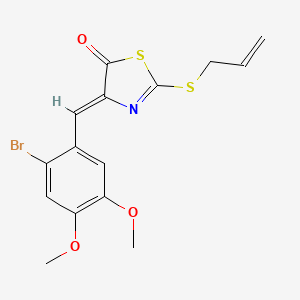
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
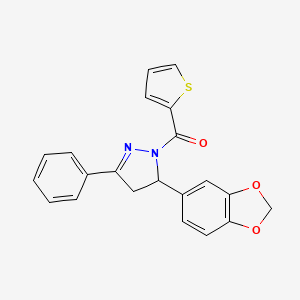
![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)
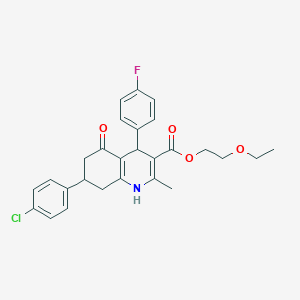
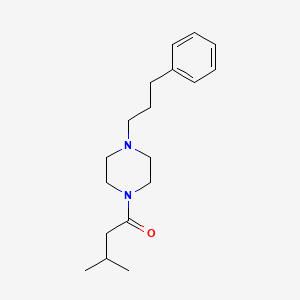
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5224833.png)
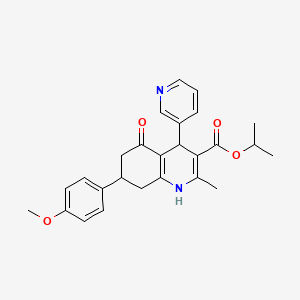
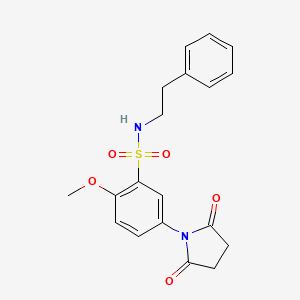
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl acetate](/img/structure/B5224871.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5224882.png)